![molecular formula C26H32N4+2 B12528723 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- CAS No. 807314-59-6](/img/structure/B12528723.png)
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] is a chemical compound known for its unique structure and properties. It is a derivative of pyridinium, a class of compounds characterized by a positively charged nitrogen atom within a six-membered aromatic ring. The compound’s structure includes a 1,4-phenylenebis(methylene) linkage, which connects two pyridinium units, each substituted with a pyrrolidinyl group. This configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-(1-pyrrolidinyl)pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of pyridinium derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can engage in electrostatic interactions with negatively charged sites on proteins, while the pyrrolidinyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: A similar compound with bromide counterions instead of pyrrolidinyl groups.
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium): A derivative with bipyridinium units instead of pyridinium.
Uniqueness
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of pyrrolidinyl groups enhances its solubility and binding affinity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
807314-59-6 |
|---|---|
Molekularformel |
C26H32N4+2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
4-pyrrolidin-1-yl-1-[[4-[(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H32N4/c1-2-14-29(13-1)25-9-17-27(18-10-25)21-23-5-7-24(8-6-23)22-28-19-11-26(12-20-28)30-15-3-4-16-30/h5-12,17-20H,1-4,13-16,21-22H2/q+2 |
InChI-Schlüssel |
ZKSXDCGANRXIEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


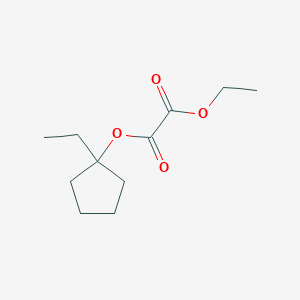
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
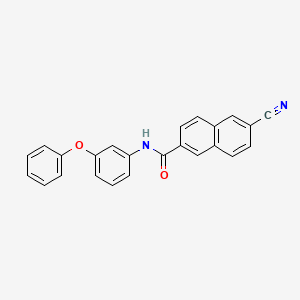
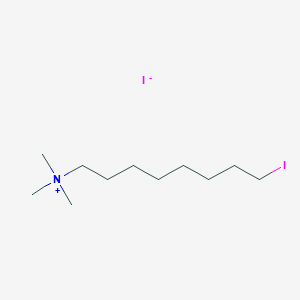

![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
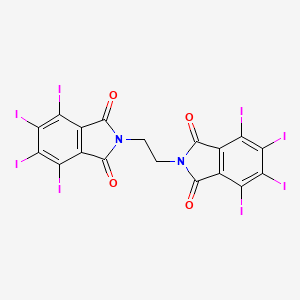

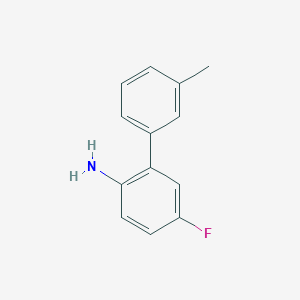
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
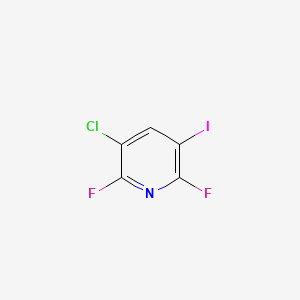
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)

![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
